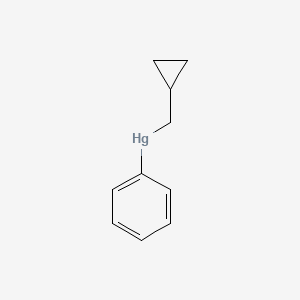

(Cyclopropylmethyl)(phenyl)mercury

Description

(Cyclopropylmethyl)(phenyl)mercury is an organomercury compound characterized by a mercury atom bonded to a cyclopropylmethyl group (C₃H₅CH₂–) and a phenyl group (C₆H₅–). Organomercury compounds are historically significant in catalysis, agrochemicals, and pharmaceuticals, though their use has declined due to toxicity concerns. The phenyl group, being aromatic, may enhance stability through resonance effects. While direct studies on this compound are scarce, structural analogs from the Pharos Project (e.g., chloro[(4-methylphenyl)methyl]mercury, [4158-22-9]) suggest that such hybrids balance steric bulk and electronic properties, influencing applications in synthetic chemistry or material science .

Properties

CAS No. |

60340-97-8 |

|---|---|

Molecular Formula |

C10H12Hg |

Molecular Weight |

332.79 g/mol |

IUPAC Name |

cyclopropylmethyl(phenyl)mercury |

InChI |

InChI=1S/C6H5.C4H7.Hg/c1-2-4-6-5-3-1;1-4-2-3-4;/h1-5H;4H,1-3H2; |

InChI Key |

ZNTKAJBZGVLIDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C[Hg]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(phenyl)mercury typically involves the reaction of cyclopropylmethyl halides with phenylmercury compounds. One common method is the reaction of cyclopropylmethyl bromide with phenylmercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of (Cyclopropylmethyl)(phenyl)mercury follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(phenyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) compounds.

Reduction: Reduction reactions can convert it back to elemental mercury.

Substitution: The phenyl or cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) acetate, while substitution reactions can produce various organomercury derivatives .

Scientific Research Applications

(Cyclopropylmethyl)(phenyl)mercury has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition of their activity. This interaction is mediated through the formation of mercury-sulfur bonds, which disrupts the normal function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Organomercury compounds are categorized by their organic substituents (alkyl, aryl, or hybrid). Key comparisons include:

Table 1: Comparative Properties of Selected Organomercury Compounds

Toxicity Profile

- Methylmercury compounds : Highly neurotoxic due to lipid solubility and biomagnification; disrupts CNS development .

- Phenylmercury derivatives : Less bioaccumulative than alkyl-Hg but still toxic to kidneys and immune system .

Stability and Reactivity

- Arylmercury compounds (e.g., phenylmercury acetate): Resist oxidation better than alkyl-Hg due to aromatic stabilization. However, photodegradation remains a concern .

- Cyclopropyl-containing Hg compounds : The strained cyclopropane ring may increase susceptibility to ring-opening reactions, especially under acidic conditions, altering reactivity pathways .

Research Findings and Limitations

- Gaps in Data: Direct studies on (cyclopropylmethyl)(phenyl)mercury are absent; properties are extrapolated from structural analogs. For instance, cyclopropyl groups in [90185-42-5] (chloro-(2-cyclopropyl-5-methylthiophen-3-yl)mercury) show enhanced stability in non-polar solvents .

- Toxicity Uncertainties : While aryl-Hg compounds are generally less toxic than alkyl-Hg, the cyclopropylmethyl group’s metabolic fate remains unstudied, warranting caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.